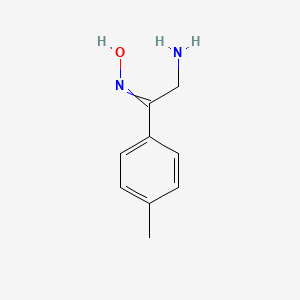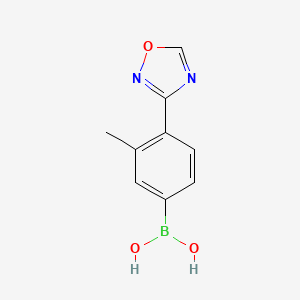![molecular formula C14H13N3O4S B12455329 4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)
4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acide 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHÉNYL}CARBAMOYL)PROPANOÏQUE est un composé organique complexe présentant un cycle thiazole, connu pour ses applications polyvalentes dans divers domaines de la science et de l’industrie. La structure du composé comprend un motif thiazole, qui est un cycle à cinq chaînons contenant à la fois des atomes de soufre et d’azote, contribuant à ses propriétés chimiques uniques .
Méthodes De Préparation
La synthèse de l’Acide 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHÉNYL}CARBAMOYL)PROPANOÏQUE implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction des 3-(ω-bromacétyl)coumarines avec l’acide 3-amino(thioxo)méthylcarbamoylpropanoïque. Cette réaction forme les blocs de construction de base, qui sont ensuite encore réagis avec le 1,1’-carbonyldiimidazole comme agent de couplage pour produire le composé final . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
L’Acide 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHÉNYL}CARBAMOYL)PROPANOÏQUE subit divers types de réactions chimiques, notamment :
Oxydation : Le cycle thiazole peut participer à des réactions d’oxydation, souvent en utilisant des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution électrophile et nucléophile sont courantes, en particulier aux positions réactives sur le cycle thiazole.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des milieux acides ou basiques, des catalyseurs spécifiques et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais incluent souvent divers dérivés thiazoliques substitués.
4. Applications de recherche scientifique
L’Acide 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHÉNYL}CARBAMOYL)PROPANOÏQUE a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé dans la synthèse de bibliothèques combinatoires pour la découverte de médicaments.
Biologie : Étudié pour ses interactions potentielles avec les molécules et les voies biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of combinatorial libraries for drug discovery.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’Acide 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHÉNYL}CARBAMOYL)PROPANOÏQUE implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle thiazole peut se lier à diverses enzymes et récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en formant des complexes non covalents, ce qui conduit à des voies biochimiques modifiées . Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
L’Acide 3-({4-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHÉNYL}CARBAMOYL)PROPANOÏQUE peut être comparé à d’autres dérivés thiazoliques, tels que :
Talipexol : Utilisé comme médicament antiparkinsonien.
Pramipexole : Un agoniste dopaminergique avec des applications dans le traitement de la maladie de Parkinson.
Tigemonam : Un médicament antibactérien.
Amthamine : Connu pour ses propriétés antiasthmatiques.
Propriétés
Formule moléculaire |
C14H13N3O4S |
|---|---|
Poids moléculaire |
319.34 g/mol |
Nom IUPAC |
4-oxo-4-[4-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid |
InChI |
InChI=1S/C14H13N3O4S/c18-11(5-6-12(19)20)16-10-3-1-9(2-4-10)13(21)17-14-15-7-8-22-14/h1-4,7-8H,5-6H2,(H,16,18)(H,19,20)(H,15,17,21) |
Clé InChI |
DIVDBLSWGCKPOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)
![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)

![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
![4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12455266.png)


![N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12455285.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12455289.png)

amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
![5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)
![3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12455314.png)

